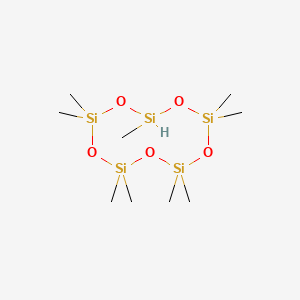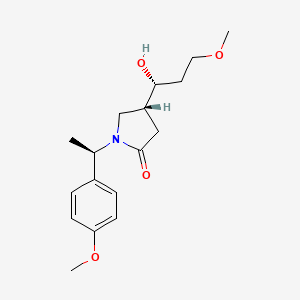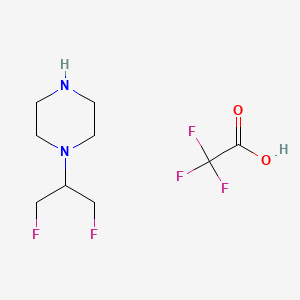
1-Benzyl-5-(2-methoxyethoxy)-1H-pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 1-bencil-5-(2-metoxietoxi)-1H-pirazol-3-carboxílico es un compuesto orgánico sintético que pertenece a la familia de los pirazoles. Este compuesto se caracteriza por su estructura única, que incluye un grupo bencilo, un sustituyente metoxietoxi y un grupo funcional ácido carboxílico unido a un anillo de pirazol.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del ácido 1-bencil-5-(2-metoxietoxi)-1H-pirazol-3-carboxílico normalmente implica reacciones orgánicas de varios pasos. Un método común incluye la condensación de bencilhidrazina con acetoacetato de etilo para formar el anillo de pirazol, seguida de la introducción del grupo metoxietoxi mediante sustitución nucleófila. El paso final implica la oxidación del intermedio para introducir el grupo funcional ácido carboxílico.
Métodos de producción industrial: La producción industrial de este compuesto puede implicar condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto incluye el uso de catalizadores, temperatura y presión controladas, así como técnicas de purificación como recristalización y cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones: El ácido 1-bencil-5-(2-metoxietoxi)-1H-pirazol-3-carboxílico experimenta diversas reacciones químicas, entre ellas:
Oxidación: El grupo ácido carboxílico se puede oxidar para formar los derivados correspondientes.
Reducción: El compuesto se puede reducir para formar alcoholes u otras formas reducidas.
Sustitución: Los grupos bencilo y metoxietoxi pueden sufrir reacciones de sustitución con reactivos adecuados.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio e hidruro de boro y sodio.
Sustitución: Se emplean reactivos como halógenos, agentes alquilantes y nucleófilos en condiciones controladas.
Productos principales: Los productos principales que se forman a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación puede producir carboxilatos, mientras que la reducción puede producir alcoholes o hidrocarburos.
Aplicaciones Científicas De Investigación
El ácido 1-bencil-5-(2-metoxietoxi)-1H-pirazol-3-carboxílico tiene diversas aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas y estudiar mecanismos de reacción.
Biología: Se investiga su posible actividad biológica, incluida la inhibición enzimática y la unión a receptores.
Medicina: Se explora su potencial terapéutico en el tratamiento de diversas enfermedades debido a sus propiedades químicas únicas.
Industria: Se utiliza en el desarrollo de nuevos materiales, agroquímicos y productos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción del ácido 1-bencil-5-(2-metoxietoxi)-1H-pirazol-3-carboxílico implica su interacción con dianas moleculares específicas. El compuesto puede unirse a enzimas o receptores, alterando su actividad y desencadenando efectos posteriores. Las vías y los objetivos exactos dependen de la aplicación específica y el contexto de uso.
Compuestos similares:
1-Bencil-3-ácido carboxílico pirazol: Carece del grupo metoxietoxi, lo que da como resultado diferentes propiedades químicas.
5-(2-Metoxietoxi)-1H-pirazol-3-ácido carboxílico: Carece del grupo bencilo, lo que afecta su reactividad y aplicaciones.
Singularidad: El ácido 1-bencil-5-(2-metoxietoxi)-1H-pirazol-3-carboxílico es único debido a la combinación de sus grupos funcionales, que confieren reactividad química distinta y posibles aplicaciones. La presencia de ambos grupos bencilo y metoxietoxi aumenta su versatilidad en diversas reacciones químicas y aplicaciones de investigación.
Comparación Con Compuestos Similares
1-Benzyl-3-carboxylic acid pyrazole: Lacks the methoxyethoxy group, resulting in different chemical properties.
5-(2-Methoxyethoxy)-1H-pyrazole-3-carboxylic acid: Lacks the benzyl group, affecting its reactivity and applications.
Uniqueness: 1-Benzyl-5-(2-methoxyethoxy)-1H-pyrazole-3-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both benzyl and methoxyethoxy groups enhances its versatility in various chemical reactions and research applications.
Propiedades
Fórmula molecular |
C14H16N2O4 |
|---|---|
Peso molecular |
276.29 g/mol |
Nombre IUPAC |
1-benzyl-5-(2-methoxyethoxy)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C14H16N2O4/c1-19-7-8-20-13-9-12(14(17)18)15-16(13)10-11-5-3-2-4-6-11/h2-6,9H,7-8,10H2,1H3,(H,17,18) |
Clave InChI |
PSTAJHHTUPIQQU-UHFFFAOYSA-N |
SMILES canónico |
COCCOC1=CC(=NN1CC2=CC=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


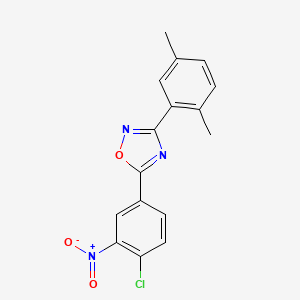
![6-Bromo-2,7,7-trimethyl-7H-pyrano[2,3-d]pyrimidin-4-amine](/img/structure/B11783776.png)
![2-Methyl-4-((tetrahydrofuran-2-yl)methyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B11783777.png)
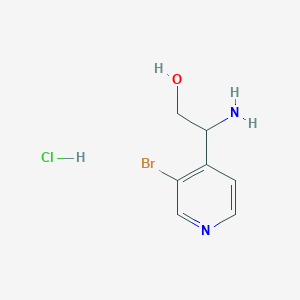
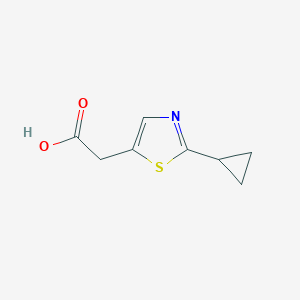
![6-(tert-Butyl)-3-(3-fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11783811.png)
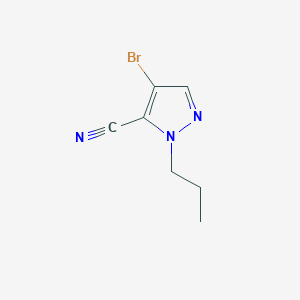
![5-(Dibromomethyl)-2-phenylbenzo[d]oxazole](/img/structure/B11783825.png)

